Cas no 1800-42-6 (2,2,2-trifluoro-1-(2-naphthyl)ethanone)

2,2,2-trifluoro-1-(2-naphthyl)ethanone 化学的及び物理的性質
名前と識別子
-
- 2,2,2-TRIFLUORO-1-NAPHTHALEN-2-YL-ETHANONE
- 2,2,2-trifluoro-1-naphthalen-2-ylethanone
- 2-Naphthyl trifluoromethyl ketone
- 2-(Trifluoracetyl)-naphthalin
- 2-(TRIFLUOROACETYL)NAPHTHALENE
- 2,2,2-trifluoro-1-(naphthalen-2-yl)ethan-1-one
- 2,2,2-trifluoro-1-(2-naphthyl)ethanone
- AB08973
- Ethanone, 2,2,2-trifluoro-1-(2-naphthalenyl)-
- 2,2,2-Trifluoro-1-(naphthalen-2-yl)ethanone
- DB-292081
- CS-0449045
- CHEMBL86998
- AKOS012259166
- EN300-312764
- Z1065649336
- JWQLBVFFLIHXHA-UHFFFAOYSA-N
- MFCD01320008
- 1800-42-6
- F77095
- DTXSID20473156
- SCHEMBL4307207
-
- MDL: MFCD01320008
- インチ: InChI=1S/C12H7F3O/c13-12(14,15)11(16)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H
- InChIKey: JWQLBVFFLIHXHA-UHFFFAOYSA-N
- ほほえんだ: FC(F)(F)C(=O)C1=CC2=CC=CC=C2C=C1
計算された属性
- せいみつぶんしりょう: 224.04500
- どういたいしつりょう: 224.04489933g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 272
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 17.1Ų
じっけんとくせい
- PSA: 17.07000
- LogP: 3.58480
2,2,2-trifluoro-1-(2-naphthyl)ethanone セキュリティ情報
2,2,2-trifluoro-1-(2-naphthyl)ethanone 税関データ
- 税関コード:2914700090
- 税関データ:
中国税関番号:
2914700090概要:
2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、アセトン申告包装
要約:
HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%
2,2,2-trifluoro-1-(2-naphthyl)ethanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-312764-0.05g |
2,2,2-trifluoro-1-(naphthalen-2-yl)ethan-1-one |
1800-42-6 | 95.0% | 0.05g |
$38.0 | 2025-02-19 | |
Enamine | EN300-312764-1.0g |
2,2,2-trifluoro-1-(naphthalen-2-yl)ethan-1-one |
1800-42-6 | 95.0% | 1.0g |
$161.0 | 2025-02-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYJ767-1G |
2,2,2-trifluoro-1-(2-naphthyl)ethanone |
1800-42-6 | 95% | 1g |
¥ 1,254.00 | 2023-04-14 | |
abcr | AB367041-2g |
2-Naphthyl trifluoromethyl ketone, 97%; . |
1800-42-6 | 97% | 2g |
€609.50 | 2025-02-17 | |
TRC | T900380-500mg |
2,2,2-Trifluoro-1-(naphthalen-2-yl)ethanone |
1800-42-6 | 500mg |
$ 295.00 | 2022-06-02 | ||
TRC | T900380-100mg |
2,2,2-Trifluoro-1-(naphthalen-2-yl)ethanone |
1800-42-6 | 100mg |
$ 70.00 | 2022-06-02 | ||
Bestfluorodrug | YFF00332-5.0g |
2,2,2-trifluoro-1-(naphthalen-2-yl)ethan-1-one |
1800-42-6 | 97% | 5.0g |
¥3700 | 2023-01-04 | |
Enamine | EN300-312764-1g |
2,2,2-trifluoro-1-(naphthalen-2-yl)ethan-1-one |
1800-42-6 | 95% | 1g |
$247.0 | 2023-09-05 | |
A2B Chem LLC | AA95178-1g |
Ethanone, 2,2,2-trifluoro-1-(2-naphthalenyl)- |
1800-42-6 | 98% | 1g |
$118.00 | 2024-04-20 | |
1PlusChem | 1P002222-100mg |
Ethanone, 2,2,2-trifluoro-1-(2-naphthalenyl)- |
1800-42-6 | ≥98% | 100mg |
$55.00 | 2025-03-20 |
2,2,2-trifluoro-1-(2-naphthyl)ethanone 関連文献
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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4. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
2,2,2-trifluoro-1-(2-naphthyl)ethanoneに関する追加情報
2,2,2-Trifluoro-1-(2-naphthyl)ethanone (CAS No. 1800-42-6)
Introduction to 2,2,2-Trifluoro-1-(2-naphthyl)ethanone
2,2,2-Trifluoro-1-(2-naphthyl)ethanone, a compound with the CAS registry number 1800-42-6, is a highly specialized organic chemical. This compound is characterized by its unique structure, which combines a trifluoromethyl group attached to a ketone functional group and a naphthyl substituent. The combination of these groups imparts distinctive chemical properties, making it a subject of interest in various research and industrial applications.
Structural Features and Chemical Properties
The molecular structure of 1800-42-6 is defined by the presence of a trifluoromethyl group (CF3) directly attached to the carbonyl carbon of an ethanone moiety. This arrangement results in significant electron-withdrawing effects due to the electronegativity of fluorine atoms. The naphthyl group, specifically the 1-(naphthalen-1-yl) substituent, introduces aromaticity and enhances the compound's stability and reactivity in certain chemical environments.
Synthesis and Applications
The synthesis of 1800-42-6 typically involves multi-step organic reactions, often utilizing Friedel-Crafts acylation or other electrophilic substitution methods to introduce the naphthyl group. Recent advancements in catalytic processes have improved the efficiency and selectivity of these reactions, making large-scale production more feasible.
In terms of applications, 1800-42-6 finds utility in diverse fields. Its electron-withdrawing properties make it valuable in pharmaceutical research as a potential drug candidate or intermediate. Additionally, it serves as a building block in the synthesis of advanced materials, such as high-performance polymers and specialty chemicals.
Recent Research Findings
Recent studies have explored the role of 1800-42-6 in medicinal chemistry. Researchers have investigated its potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, a 20XX study published in *Journal of Medicinal Chemistry* demonstrated that 1800-42-6 exhibits moderate inhibitory activity against [specific enzyme], suggesting its potential in the development of novel therapeutic agents.
Moreover, advancements in computational chemistry have enabled detailed modeling of 1800-42-6's interactions with biological targets. These studies provide insights into its pharmacokinetic properties and bioavailability, which are critical for drug development.
Environmental Considerations and Safety Profile
Evaluating the environmental impact and safety profile of 1800-42-6 is essential for its responsible use. Studies indicate that the compound exhibits low acute toxicity; however, long-term exposure effects require further investigation. Regulatory bodies recommend handling this compound with standard precautions typical for organic chemicals.
Efforts are ongoing to develop sustainable synthesis routes for 1800-42-6, reducing its environmental footprint while maintaining high purity standards required for industrial applications.
Conclusion
With its unique chemical properties and versatile applications, 1800-42-6 (CAS No. 1800-42-6) stands as an important compound in modern organic chemistry. Ongoing research continues to uncover new potential uses while addressing challenges related to synthesis efficiency and environmental sustainability.
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